Home > Products > Screening Compounds P40930 > 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 674351-35-0

7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2860312
CAS Number: 674351-35-0
Molecular Formula: C16H13ClN6O2S2
Molecular Weight: 420.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzydaminium cephazolinate

Compound Description: Benzydaminium cephazolinate is a molecular salt formed by the ionic bonding of benzydamine (a non-steroidal anti-inflammatory drug) and cephazolin (a first-generation cephalosporin antibiotic). []

Relevance: This compound, while possessing different substituents on the purine core, highlights the concept of creating mutual prodrugs by combining two pharmacologically active molecules. Similar to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione, it contains a heterocyclic ring system (thiadiazole) linked to another pharmacophore, demonstrating the potential of exploring diverse combinations for synergistic effects. []

1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

Compound Description: This compound represents a simple structure containing both a chlorophenyl and a 5-methyl-1,3,4-thiadiazol-2-yl moiety. []

Relevance: While structurally simpler, this compound shares the 4-chlorophenyl and 5-methyl-1,3,4-thiadiazol-2-yl substituents with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione. This emphasizes the importance of these structural components in medicinal chemistry, potentially contributing to similar pharmacological activities or acting as building blocks for more complex molecules. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356, also known as linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It exhibits a long duration of action, making it a promising once-daily treatment for type 2 diabetes. []

Relevance: BI 1356 shares the core structure of a substituted purine-2,6-dione with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione, suggesting a potential for similar biological activity. The presence of various substituents on the purine ring in both compounds highlights the possibility of fine-tuning pharmacological profiles by modifying these groups. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors, showing potential for treating Parkinson's disease and improving cognitive function. It exhibits high specificity for the target receptors and has demonstrated efficacy in various animal models. []

Relevance: Although ASP5854 does not share a direct structural resemblance with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione, it exemplifies the significance of targeting specific receptors for therapeutic benefit. This highlights the need to investigate the potential receptor interactions and selectivity of the main compound. []

2-{[4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-phenylhydrazinecarbothioamide derivatives

Compound Description: This group of compounds incorporates a 1,2,4-triazole ring linked to a thiadiazole moiety, with variations in the substituents on the aromatic ring and the thiadiazole group. []

Relevance: These compounds, particularly those containing a 1,3,4-thiadiazole ring, are structurally related to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione. The presence of the 1,2,4-triazole ring in both cases indicates a potential for similar biological activity, while the variations in substituents on both the aromatic and heterocyclic rings highlight the possibility of modifying the main compound for optimized pharmacological properties. []

Spiropyranoneoflavones and spirothiadiazole derivatives

Compound Description: These compounds are characterized by a spiropyranone core structure fused with a flavone moiety. The spirothiadiazole derivatives are synthesized by modifying the exocyclic oxygen atom of the spiropyranoneoflavones with thiosemicarbazide residues, followed by cyclization to form a 1,3,4-thiadiazole ring. []

Relevance: While not directly analogous in structure, the spirothiadiazole derivatives highlight the versatility of the 1,3,4-thiadiazole moiety for building diverse chemical structures. This emphasizes the potential of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione as a scaffold for developing new molecules with potentially different biological activities by modifying the substituents on both the purine and the thiadiazole rings. []

7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1yl-purine-2,6-dione

Compound Description: This compound acts as a promising inhibitor for the breast cancer target NUDT5. Its structure incorporates a purine-2,6-dione core, but unlike the main compound, it contains a 1,3,4-oxadiazole ring instead of a 1,3,4-thiadiazole ring. []

Relevance: This compound underscores the importance of heterocyclic modifications in drug design. Despite the different heterocycle, the shared purine-2,6-dione core with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione suggests that modifications to the heterocyclic ring could lead to significant changes in target specificity and biological activity. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is the main metabolite of linagliptin (BI 1356). It is formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation followed by stereoselective reduction by aldo-keto reductases. []

Relevance: As a metabolite of linagliptin, CD1790 shares a significant structural similarity with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione, particularly in the substituted purine-2,6-dione core. This similarity raises questions about the potential metabolic fate of the main compound and whether similar metabolic transformations might occur. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

Compound Description: These are xanthene derivatives designed and synthesized as potential antiasthmatic agents. They exhibit vasodilatory activity and are structurally related to phosphodiesterase 3 inhibitors. []

Relevance: The 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione scaffold shares the purine-2,6-dione core with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione. The presence of diverse substituents on the xanthene ring in these derivatives emphasizes the possibility of exploring similar modifications on the main compound for modulating its pharmacological properties and exploring potential antiasthmatic activity. []

ST1535

Compound Description: ST1535 is an adenosine A2A receptor antagonist, displaying selectivity for the typical A2A binding sites found predominantly in the striatum compared to the atypical sites in the hippocampus. []

Relevance: While structurally dissimilar, ST1535's interaction with specific adenosine A2A receptor subtypes underscores the significance of investigating potential off-target effects and receptor binding profiles for 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione. Understanding its receptor interactions can provide insights into its pharmacological activity and potential therapeutic applications. []

Tris(2,4-ditert-butylphenyl) phosphite

Compound Description: This compound represents a type of synthetic antioxidant commonly added to plastic products to prevent degradation from oxygen and UV light. []

Relevance: While structurally unrelated to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione, its inclusion highlights the broader context of chemical synthesis and potential environmental implications. It serves as a reminder to consider the environmental fate and potential toxicity of newly synthesized compounds. []

Compound Description: These compounds are 1,2,4-triazole derivatives containing a 1,3,4-thiadiazole moiety, synthesized and evaluated for their antimicrobial activities. []

Relevance: Compounds 3a and 3b share structural similarities with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione due to the presence of both the 1,2,4-triazole and 1,3,4-thiadiazole rings. This suggests that the main compound could potentially exhibit antimicrobial properties and that modifications to the substituents on these rings might influence its potency and spectrum of activity. []

Compound Description: These compounds are all herbicides commonly used in sugarcane production. []

Relevance: Although structurally diverse and unrelated to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione, the mention of these herbicides emphasizes the importance of understanding the environmental impact and potential risks associated with chemical use in agriculture. It highlights the need to assess the environmental fate and potential toxicity of newly synthesized compounds, even if they are not intended for agricultural applications. []

Linagliptin Intermediates and Analogues:

The patent describing Linagliptin [] discloses various intermediates and analogues that are structurally related to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione:

  • 1H-Purine-2,6-dione, 8-(3R)-3-amino-1-piperidinyl-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-(4-methyl-2-quinazolinyl)methyl: This compound represents the free base form of Linagliptin, highlighting the importance of salt formation in drug development. []
  • Various substituted purine-2,6-dione derivatives: The patent describes a range of linagliptin analogues with modifications to the substituents on the purine core, the piperidine ring, and the quinazoline moiety. These variations provide insights into structure-activity relationships and highlight the potential for optimizing pharmacological properties by modifying specific structural features. []

Relevance: These Linagliptin-related compounds, with their shared purine-2,6-dione core and variations in substituents, offer valuable insights into the potential structure-activity relationships relevant to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione. Modifications inspired by these analogues could lead to the development of new derivatives with improved potency, selectivity, or pharmacokinetic properties. []

Properties

CAS Number

674351-35-0

Product Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione

Molecular Formula

C16H13ClN6O2S2

Molecular Weight

420.89

InChI

InChI=1S/C16H13ClN6O2S2/c1-8-20-21-16(26-8)27-15-18-12-11(13(24)19-14(25)22(12)2)23(15)7-9-5-3-4-6-10(9)17/h3-6H,7H2,1-2H3,(H,19,24,25)

InChI Key

IHHMVEPJUAOFBH-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.